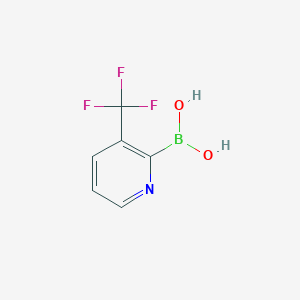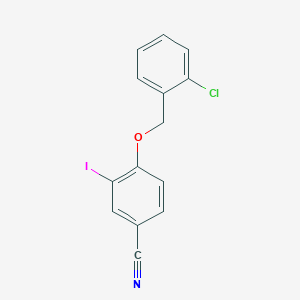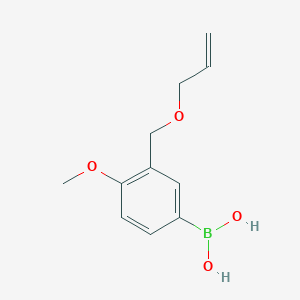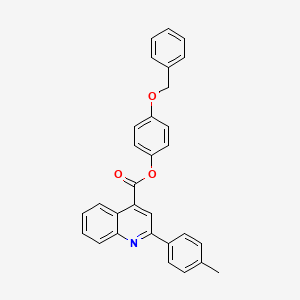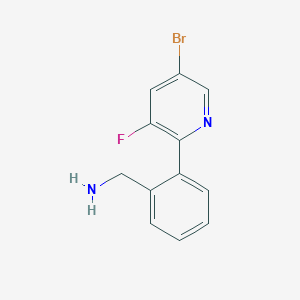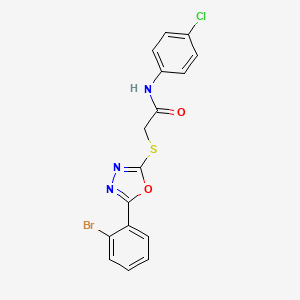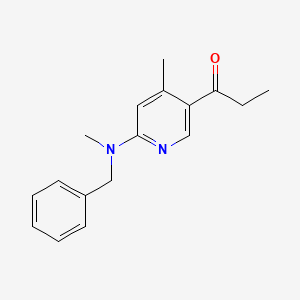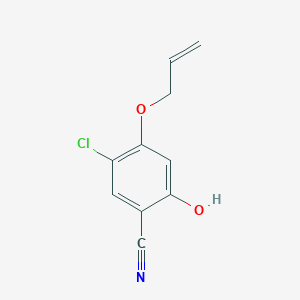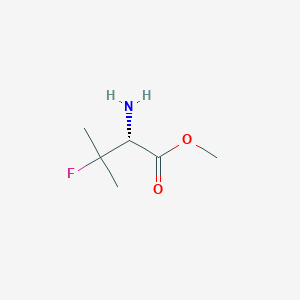
Methyl (R)-2-amino-3-fluoro-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-fluoro-3-methylbutanoate is an organic compound with a unique structure that includes an amino group, a fluoro group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-fluoro-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-methylbutanoic acid and a fluorinating agent.
Fluorination: The amino acid is subjected to fluorination using a suitable fluorinating agent under controlled conditions to introduce the fluoro group at the desired position.
Esterification: The resulting fluorinated amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-fluoro-3-methylbutanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-fluoro-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl ®-2-amino-3-fluoro-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-fluoro-3-methylbutanoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-methylbutanoate: Lacks the fluoro group, resulting in different chemical and biological properties.
Methyl ®-2-amino-3-fluoro-3-ethylbutanoate: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl ®-2-amino-3-chloro-3-methylbutanoate: The chloro group provides different reactivity compared to the fluoro group.
Uniqueness
Methyl ®-2-amino-3-fluoro-3-methylbutanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-fluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H12FNO2/c1-6(2,7)4(8)5(9)10-3/h4H,8H2,1-3H3/t4-/m1/s1 |
InChI Key |
GWTQQCIBNYVBMO-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)OC)N)F |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


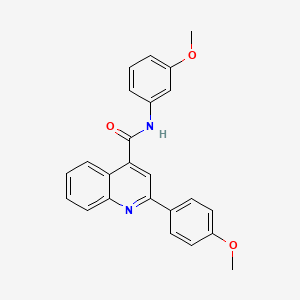
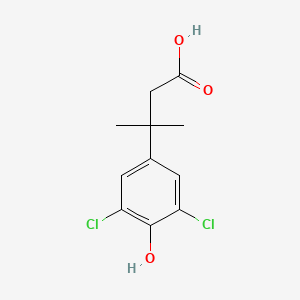
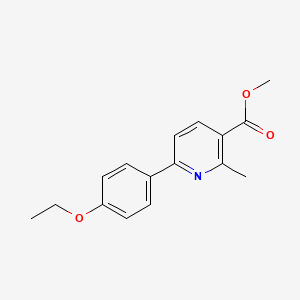
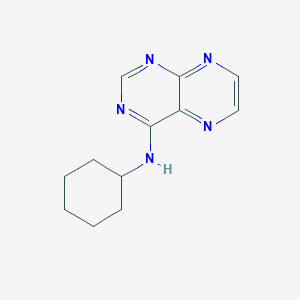
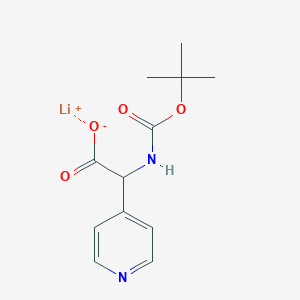
![3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12997628.png)
